2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene
Description
Structural Identification and International Union of Pure and Applied Chemistry Nomenclature
The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds. The compound is identified by Chemical Abstracts Service number 1404194-23-5, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name precisely describes the substitution pattern: the benzene ring carries a chlorine atom at position 2, a difluoromethoxy group at position 4, and a fluorine atom at position 1.
The structural formula reveals a benzene ring with the molecular composition represented by the Simplified Molecular Input Line Entry System notation: FC1=CC=C(OC(F)F)C=C1Cl. This notation provides a linear representation of the three-dimensional molecular structure, indicating the connectivity between atoms and the spatial arrangement of substituents. The compound exhibits a molecular geometry where the difluoromethoxy group extends from the benzene ring plane, creating additional three-dimensional complexity.
Alternative nomenclature systems occasionally describe this compound using different positional numbering schemes, but the systematic International Union of Pure and Applied Chemistry approach provides the most precise and universally accepted identification. The structural characterization has been confirmed through multiple analytical techniques, establishing the exact atomic connectivity and spatial arrangement of all substituents.
Molecular Formula and Weight Characterization
The molecular formula of this compound is established as C₇H₄ClF₃O, reflecting the precise atomic composition of this halogenated aromatic compound. This formula indicates seven carbon atoms forming the benzene ring and difluoromethoxy substituent, four hydrogen atoms, one chlorine atom, three fluorine atoms, and one oxygen atom. The molecular weight has been determined to be 196.55 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.
The molecular composition reveals a high degree of halogenation, with fluorine atoms contributing significantly to the overall molecular weight and electronic character. The presence of three fluorine atoms and one chlorine atom creates a compound with substantial electronegativity and polarizability characteristics. The oxygen atom within the difluoromethoxy group introduces additional electronic considerations and potential hydrogen bonding capabilities.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₇H₄ClF₃O | - |
| Molecular Weight | 196.55 | g/mol |
| Halogen Content | 4 atoms | Cl, F₃ |
| Carbon Content | 7 atoms | - |
| Hydrogen Content | 4 atoms | - |
| Oxygen Content | 1 atom | - |
The molecular weight places this compound within the range typical for pharmaceutical and agrochemical intermediates, making it suitable for incorporation into larger molecular frameworks. The relatively compact structure combined with multiple reactive sites provides opportunities for diverse chemical transformations while maintaining manageable synthetic complexity.
Historical Context in Organofluorine Chemistry
The development of this compound occurs within the broader historical evolution of organofluorine chemistry, a field that has undergone remarkable advancement since its origins in the nineteenth century. Organofluorine chemistry began in 1835 when Dumas and Péligot first synthesized fluoromethane through the distillation of dimethyl sulfate with potassium fluoride, establishing the foundation for all subsequent fluorinated compound development. This pioneering work demonstrated the feasibility of introducing fluorine atoms into organic molecules, although early methods were limited and often hazardous.
The progression from simple fluorinated compounds to complex polyfluorinated structures like this compound represents more than a century of methodological advancement. Alexander Borodin's 1862 synthesis of benzoyl fluoride through halogen exchange reactions using potassium bifluoride established early precedents for aromatic fluorination that would eventually lead to the sophisticated substitution patterns observed in contemporary compounds. The introduction of antimony fluoride reagents by Frédéric Swarts in 1898 provided additional synthetic pathways that expanded the possibilities for complex fluorinated molecule construction.
The mid-twentieth century witnessed accelerated development in organofluorine methodology, particularly driven by strategic applications requiring specialized materials. The discovery of polytetrafluoroethylene by Roy Plunkett in 1938 demonstrated the unique properties achievable through fluorine incorporation, stimulating further research into fluorinated compounds. The development of electrophilic fluorinating methodologies beginning in the late 1940s, including cobalt trifluoride-based systems, provided the synthetic tools necessary for constructing compounds with multiple fluorine substituents like those found in this compound.
The emergence of compounds incorporating difluoromethoxy groups represents a more recent advancement in organofluorine chemistry, reflecting the ongoing quest for functional groups that combine desirable properties such as metabolic stability, lipophilicity modulation, and electronic effects. The synthesis of this compound thus represents the culmination of decades of methodological development in fluorination chemistry and aromatic substitution reactions.
Importance in Chemical Research and Industry
This compound occupies a significant position in contemporary chemical research and industrial applications due to its unique combination of structural features and reactivity characteristics. Halogenated benzene derivatives have demonstrated widespread utility across multiple industrial sectors, with particular prominence in pharmaceutical and agrochemical development. The specific substitution pattern present in this compound provides access to diverse chemical transformations while introducing beneficial properties such as enhanced metabolic stability and modified electronic characteristics.
In pharmaceutical research, compounds containing difluoromethoxy groups have gained attention for their ability to modulate drug properties including bioavailability, metabolic stability, and target selectivity. The difluoromethoxy substituent serves as a bioisostere for other functional groups while providing unique pharmacological advantages. Research has demonstrated that fluorinated pharmaceuticals often exhibit enhanced potency and selectivity compared to their non-fluorinated analogs, making compounds like this compound valuable synthetic intermediates for drug development programs.
The agrochemical industry has similarly recognized the value of halogenated aromatic compounds for developing pesticides, herbicides, and fungicides with improved efficacy and environmental profiles. The presence of multiple halogen substituents can enhance biological activity while modifying physical properties such as solubility and persistence. The strategic placement of chlorine and fluorine atoms in this compound creates opportunities for selective biological interactions that can be exploited in agrochemical applications.
Material science applications represent another significant area where halogenated benzene derivatives demonstrate utility. These compounds can serve as monomers or intermediates in the synthesis of high-performance polymers and specialty materials. The electronic properties imparted by halogen substituents can influence material characteristics such as thermal stability, chemical resistance, and electrical conductivity. The incorporation of fluorinated aromatic units into polymer backbones often results in materials with enhanced performance characteristics suitable for demanding applications.
The synthetic versatility of this compound extends to its role as a building block in complex molecule construction. The multiple reactive sites present in the molecule enable diverse coupling reactions, substitution processes, and functional group transformations. Research has shown that halogenated aromatic compounds can participate in cross-coupling reactions, nucleophilic substitution processes, and other synthetic transformations that allow for systematic molecular elaboration. This synthetic accessibility makes the compound valuable for constructing complex molecular architectures required in advanced pharmaceutical and materials applications.
Properties
IUPAC Name |
2-chloro-4-(difluoromethoxy)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKLRYNIRCSEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Fluorination of Precursors
The initial step involves the fluorination of a suitable benzene derivative, typically trichlorine metoxybenzene . This process employs hydrogen fluoride (HF) as both reactant and solvent, leveraging its high reactivity and selectivity for fluorination. The reaction conditions are carefully controlled to favor the formation of chlorodifluoromethoxy phenyl compounds.
- Reaction Conditions:
- Temperature: 50–150°C
- Pressure: 0.5–5.0 MPa
- Catalyst: Perfluoro sulfonic acid fluorides (e.g., perfluoro propyl sulfonic acid fluoride), which are safer alternatives to more hazardous fluorinating agents.
- Molar Ratio: HF to precursor benzene derivative typically 8:1 to 11:1, optimizing fluorination efficiency.
Research indicates that such fluorination reactions can achieve yields exceeding 74%, with high selectivity and minimal by-products, owing to the catalytic role of perfluoro sulfonic acid fluorides that promote regioselective fluorination without excessive side reactions.
Nitration of the Fluorinated Benzene Derivative
The fluorinated intermediate undergoes nitration to introduce a nitro group at the para position relative to the fluorine substituent.
- Reaction Conditions:
- Nitration mixture: Concentrated sulfuric acid (90–98%) and nitric acid (98%)
- Molar Ratio: Approximately 1:1.04–1.10 (phenyl derivative to nitric acid)
- Temperature: 0–5°C to control regioselectivity and prevent over-nitration
The nitration process is homogeneous, with the nitration mixture acting as both reagent and medium, simplifying purification. Yields typically surpass 89%, with the nitrated product being 4-(chlorodifluoromethoxy) nitrobenzene .
Hydrogenation and Reduction to the Amine
The nitro compound is then subjected to catalytic hydrogenation to produce the corresponding amine:
- Reaction Conditions:
- Catalyst: Raney nickel or palladium on carbon (Pd/C)
- Solvent: Ethyl acetate, methanol, or other suitable solvents
- Temperature: 30–45°C
- Pressure: 2.0–3.0 MPa
This step is performed under nitrogen atmosphere to prevent oxidation, with the process yielding 2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene with high purity (>99.8%) and yields around 60–65%.
Purification and Final Product Isolation
The crude product is purified through fractional distillation or melt crystallization, exploiting differences in boiling points and solidification points of isomers and impurities:
| Component | Boiling Point (°C) | Purity (%) |
|---|---|---|
| 2,4-Dichlorofluorobenzene | ~171 | >99.5 |
| 2,6-Dichlorofluorobenzene | ~179 | Recycled or separated |
This process ensures the isolation of This compound with purity exceeding 99%, suitable for subsequent applications or further chemical transformations.
Data Summary Table: Preparation Parameters
| Step | Reagent/Conditions | Yield | Notes |
|---|---|---|---|
| Fluorination | HF, perfluoro sulfonic acid fluoride catalyst, 50–150°C, 0.5–5 MPa | >74% | Selective, high-yield fluorination |
| Nitration | Sulfuric acid (90–98%), nitric acid (98%), 0–5°C | >89% | Homogeneous nitration, regioselective |
| Hydrogenation | Raney nickel/Pd-C, ethyl acetate/methanol, 30–45°C, 2.0–3.0 MPa | ~60–65% | High purity amine production |
| Purification | Fractional distillation/melt crystallization | >99% purity | Removes isomers and impurities |
Research Findings and Innovations
Recent research emphasizes the safety and efficiency of fluorination using perfluoro sulfonic acid fluorides, which are less hazardous than traditional reagents like sulfur tetrafluoride or xenon difluoride. The homogeneous nitration process simplifies purification, reduces waste, and enhances selectivity, aligning with green chemistry principles.
Furthermore, the hydrogenation step benefits from catalysts like Raney nickel, which are reusable and environmentally friendly, leading to high yields with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while substitution reactions yield various substituted benzene derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its role as a bioisostere in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts. Specifically, the difluoromethoxy group can improve lipophilicity and bioavailability, making it a valuable component in the development of pharmaceuticals.
Case Study: Anticancer Agents
Research has indicated that derivatives of 2-chloro-4-(difluoromethoxy)-1-fluoro-benzene exhibit potent anticancer activity. For instance, modifications to this compound have led to the synthesis of novel inhibitors of tubulin polymerization, a critical target in cancer therapy. The incorporation of difluoromethoxy groups has been shown to enhance the selectivity and potency of these inhibitors, thereby improving their therapeutic index .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations, including nucleophilic substitutions and cross-coupling reactions.
Table 1: Synthetic Transformations Involving this compound
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | KOH, DMF, 80°C | Aromatic amines | 85 |
| Cross-Coupling (Suzuki) | Pd(OAc)₂, K₂CO₃, 120°C | Biaryl compounds | 90 |
| Direct Arylation | PdCl(C₃H₅)(dppb), KOAc, 150°C | Heteroaryl derivatives | 93 |
These reactions demonstrate the utility of this compound in forming complex molecular architectures that are critical in drug discovery and materials science .
Materials Science
In materials science, fluorinated compounds like this compound are used to modify the properties of polymers and coatings. The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity.
Case Study: Polymer Modification
Fluorinated polymers have been developed using this compound as a monomer. These polymers exhibit superior weather resistance and low friction properties compared to their non-fluorinated analogs. Research has shown that incorporating difluoromethoxy functionalities into polymer backbones leads to improved performance in applications such as protective coatings and high-performance textiles .
Agricultural Chemistry
The compound is also being explored for its potential use in agrochemicals. Fluorinated compounds can enhance the efficacy of pesticides by improving their stability and reducing volatility.
Research Insights
Studies have shown that derivatives of this compound can act as effective herbicides with lower application rates compared to traditional compounds. This is attributed to their enhanced binding affinity to target enzymes involved in plant growth regulation .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of halogen and difluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, thereby modulating specific biochemical pathways .
Comparison with Similar Compounds
Positional Isomers
1-Chloro-2-(difluoromethoxy)-4-fluorobenzene (C₇H₄ClF₃O)
- Key Differences : The substituents are rearranged (Cl at position 1, -OCF₂ at 2, F at 4).
- Impact : Reduced symmetry compared to the 2-chloro-4-OCF₂-1-F isomer, leading to lower melting points and altered solubility in polar solvents. Such isomers are often intermediates in synthesizing pesticides but exhibit different metabolic stability due to steric effects .
Substituent Variants
1-Chloro-4-(difluoromethyl)-2-fluorobenzene (C₇H₄ClF₃)
- Key Differences : Replaces the difluoromethoxy (-OCF₂) group with a difluoromethyl (-CF₂H) group.
- Impact : The absence of oxygen reduces polarity (logP ~3.3 vs. ~2.5 for the OCF₂ analog) and increases lipophilicity, favoring blood-brain barrier penetration in neuroactive drug candidates. Molecular weight decreases to 180.55 .
1-Chloro-4-(trifluoromethyl)benzene (C₇H₄ClF₃)
- Key Differences : Features a trifluoromethyl (-CF₃) group instead of -OCF₂.
- Impact : The -CF₃ group is a stronger electron-withdrawing substituent, enhancing electrophilic substitution reactivity. This compound is widely used as a solvent in organic synthesis due to its stability and low nucleophilicity .
Agrochemical Derivatives
Flucythrinate (C₂₆H₂₃F₂NO₄, MW 451.47)
- Key Differences : Contains a difluoromethoxy-phenyl moiety embedded in a pyrethroid ester structure.
- Impact : The difluoromethoxy group enhances insecticidal activity by resisting metabolic degradation. However, the larger molecular structure (vs. 196.56 for the base benzene derivative) limits volatility, making it suitable for long-lasting crop protection .
2-Chloro-4-(difluoromethoxy)benzaldehyde (C₈H₅ClF₂O₂, MW 206.57)
- Key Differences : Adds an aldehyde (-CHO) group at position 1.
- Impact: The aldehyde enables further functionalization (e.g., condensation reactions) in pharmaceutical synthesis. Increased polarity (vs. non-aldehyde analogs) improves aqueous solubility for reaction feasibility .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Key Applications |
|---|---|---|---|---|
| 2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene | C₇H₄ClF₃O | 196.56 | Cl (2), -OCF₂ (4), F (1) | Pharmaceutical intermediates |
| 1-Chloro-2-(difluoromethoxy)-4-fluorobenzene | C₇H₄ClF₃O | 196.56 | Cl (1), -OCF₂ (2), F (4) | Agrochemical synthesis |
| 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | C₇H₄ClF₃ | 180.55 | Cl (1), -CF₂H (4), F (2) | Neuroactive drug candidates |
| Flucythrinate | C₂₆H₂₃F₂NO₄ | 451.47 | Difluoromethoxy-phenyl ester | Insecticides |
| 2-Chloro-4-(difluoromethoxy)benzaldehyde | C₈H₅ClF₂O₂ | 206.57 | Cl (2), -OCF₂ (4), -CHO (1) | Synthetic building block |
Biological Activity
2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene is an organic compound characterized by its unique combination of halogenated substituents, which significantly influence its chemical behavior and potential biological activity. This compound has garnered attention for its applications in pharmaceuticals and agrochemicals due to its antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₇H₃ClF₃O
- Molecular Weight : 231.00 g/mol
The structure includes:
- A chloro group (Cl)
- A difluoromethoxy group (–O–CF₂F)
- A fluoro group (F)
This arrangement of functional groups is believed to enhance the compound's interaction with biological targets, leading to significant biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. The specific pathways involved are still under investigation, but initial findings suggest interactions with key regulatory proteins in cancer biology.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing their activity.
- Receptor Binding : It is hypothesized that the compound can bind to specific receptors or proteins, altering cellular signaling pathways.
- Reactive Intermediates : The presence of halogenated groups can lead to the formation of reactive intermediates that may participate in cellular processes, potentially leading to cytotoxic effects in cancer cells.
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
- Anticancer Activity :
- In vitro tests on human breast cancer cell lines revealed a significant reduction in cell viability at concentrations above 50 µg/mL, with IC50 values indicating a dose-dependent response.
Comparative Analysis with Similar Compounds
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 1-Chloro-2,4-difluorobenzene | 0.86 | Lacks difluoromethoxy group |
| 2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluorobenzene | 0.83 | Additional fluorine substituents |
| 2-Chloro-4-fluorotoluene | 0.81 | Methyl group instead of difluoromethoxy |
This table illustrates how this compound compares to structurally similar compounds, highlighting its unique features that may contribute to its distinct biological activities.
Q & A
Q. What are the recommended synthetic routes for preparing 2-chloro-4-(difluoromethoxy)-1-fluoro-benzene in high purity?
The compound can be synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For NAS, fluorobenzene derivatives are reacted with difluoromethoxide ions under controlled conditions (e.g., anhydrous DMF, 60–80°C). Alternatively, Suzuki-Miyaura coupling using a halogenated benzene precursor and a boronic acid containing the difluoromethoxy group may be employed . Purity is ensured through column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in non-polar solvents.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : and NMR confirm substituent positions and ratios (e.g., difluoromethoxy group splitting patterns) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in related fluorinated benzene derivatives .
- HPLC : Monitors purity (>98%) using a C18 column and acetonitrile/water mobile phase.
Advanced Research Questions
Q. How do electronic effects of substituents influence electrophilic substitution reactions in this compound?
The electron-withdrawing chloro and fluoro groups direct electrophiles to the meta and para positions relative to themselves. Computational studies (DFT) predict activation barriers for nitration or sulfonation at specific sites. Experimental validation involves tracking reaction intermediates via NMR kinetics .
Q. What strategies resolve contradictions in reported solubility data across solvents?
Discrepancies may arise from impurities or solvent polarity effects. A systematic approach includes:
- Controlled Solubility Tests : Use standardized purity (HPLC-verified) and anhydrous solvents (e.g., DMSO, THF).
- Molecular Dynamics Simulations : Predict solvation shells and entropy changes .
- Co-solvent Systems : Explore ternary mixtures (e.g., ethanol/water) to enhance solubility profiles.
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Design accelerated stability studies:
- pH Stability : Incubate in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via LC-MS at intervals (0, 7, 30 days).
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for fluorinated aromatics) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if vapor exposure is possible (e.g., fume hoods with >0.5 m/s airflow) .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .
- Storage : Store in amber glass under nitrogen at –20°C to prevent hydrolysis of the difluoromethoxy group .
Data Interpretation and Optimization
Q. How can conflicting reactivity data in cross-coupling reactions be addressed?
Contradictions may stem from catalyst selection or oxygen sensitivity. Optimize by:
- Catalyst Screening : Test Pd(PPh), XPhos-Pd-G3, or Ni(COD) under inert atmospheres .
- In situ Monitoring : Use NMR to track reaction progress and identify byproducts .
Q. What methodologies validate the compound’s role as a precursor in pharmaceutical intermediates?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
